molecular formula C33H35N5O4 B14754342 N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide

N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide

Cat. No.: B14754342
M. Wt: 565.7 g/mol
InChI Key: JKGJLUCJLNJXKG-UHFFFAOYSA-N
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Description

N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core, which is often associated with biological activity, and is further modified with piperidine and benzoyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the nicotinamide core, followed by the introduction of the piperidine and benzoyl groups through a series of nucleophilic substitution and condensation reactions. Key reagents include 4-cyanobenzyl chloride, 4-methoxybenzoyl chloride, and piperidine derivatives. Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Automation and optimization of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale production. Purification methods, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and benzoyl moieties, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones and oxides.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving nicotinamide pathways.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamide core plays a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The piperidine and benzoyl groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

  • N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)pyridine
  • N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)quinoline

Comparison: Compared to similar compounds, N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide stands out due to its unique nicotinamide core, which imparts distinct biological activity. The presence of both piperidine and benzoyl groups further enhances its chemical versatility and potential applications. Its structural complexity and specific functional groups make it a valuable compound for research and industrial purposes.

Biological Activity

N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide is a complex organic compound that belongs to the class of piperidine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C22H26N4O3\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{3}

This structure features two distinct piperidine rings and a nicotinamide moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown efficacy against various human cancer cell lines, including breast and prostate cancer cells. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study evaluating the anticancer activity of piperidine derivatives reported that certain modifications in the chemical structure enhanced their cytotoxic effects against drug-resistant cancer cell lines. The compound's ability to inhibit key signaling pathways involved in tumor growth was highlighted, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound also displays antimicrobial properties. Piperidine derivatives have been known to exhibit antibacterial and antifungal activities against a range of pathogens. The presence of functional groups such as methoxy and cyano enhances their interaction with microbial targets.

Research Findings:
In vitro testing revealed that similar compounds demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
  • Receptor Modulation: The compound may interact with various receptors involved in pain modulation and inflammation, providing analgesic effects.
  • Apoptosis Induction: By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor viability.

Data Table: Biological Activities Summary

Biological ActivityObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntibacterialInhibition of Staphylococcus aureus and E. coli
Enzyme InhibitionAChE inhibition leading to increased neurotransmitter levels
Pain ReliefModulation of pain pathways

Properties

Molecular Formula

C33H35N5O4

Molecular Weight

565.7 g/mol

IUPAC Name

N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]-6-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine-3-carboxamide

InChI

InChI=1S/C33H35N5O4/c1-42-29-9-6-25(7-10-29)31(39)26-12-18-38(19-13-26)33(41)30-11-8-27(21-35-30)32(40)36-28-14-16-37(17-15-28)22-24-4-2-23(20-34)3-5-24/h2-11,21,26,28H,12-19,22H2,1H3,(H,36,40)

InChI Key

JKGJLUCJLNJXKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=C(C=C5)C#N

Origin of Product

United States

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